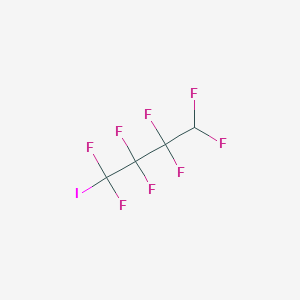

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane

Overview

Description

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane (OFIB) is a halogenated hydrocarbon molecule that has gained significant attention in recent years due to its unique properties. OFIB has been found to have a wide range of applications in the fields of synthetic chemistry, materials science, and biochemistry.

Scientific Research Applications

Thermodynamic Properties

Studies on compounds like 1,1,1,2,2,3,3,4-Octafluorobutane (a closely related compound) have detailed their thermodynamic properties, which are crucial for applications in refrigeration and thermal machinery. These properties include vapor pressure, density of compressed liquid, refractive index, critical temperature, and speed of sound in the vapor phase, among others. Such data are essential for the development and optimization of refrigerants and for understanding the fundamental physical behaviors of fluorochemicals under various conditions (Defibaugh et al., 1997).

Synthesis and Reactivity

Improved synthesis methods for fluorochemicals, including 1,4-bis(trimethylsilyl)octafluorobutane, offer insights into the structure and reactivity of these compounds. These methods provide a pathway to prepare fluorochemicals on a multi-gram scale, enabling further research and application development. The reactivity studies of these compounds reveal their potential in forming new chemical structures under specific conditions, demonstrating their versatility in chemical synthesis (Chen & Vicic, 2014).

Chemical Reactions with Perfluoroiodoalkanes

The reaction of ethynylsilanes with perfluoroiodoalkanes, including 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane, leads to the formation of various fluorinated organic compounds. These reactions are significant for developing new materials with specific fluorinated side chains, which could have applications in pharmaceuticals, agrochemicals, and advanced materials science (Voronkov et al., 1982).

Molecular Docking and Simulations

The study of co-crystals involving octafluoro-1,4-diiodobutane with other compounds via DFT and MD simulations provides insights into the structural, energetic, and electronic properties of such systems. This research has implications for crystal engineering, pharmaceutical chemistry, and the development of new materials with tailored properties for specific applications (Mary et al., 2020).

Electrochemical Reductions

Research into the electrochemical reductions of alkyl halides, including 1-iodobutane, unveils potential pathways for generating hydrocarbon products and understanding the mechanisms behind these reactions. Such studies are foundational for developing new methods in organic synthesis and could lead to innovative approaches in the synthesis of complex molecules (Goken et al., 2006).

Mechanism of Action

Target of Action

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane, also referred to as Octafluoro-1,4-diiodobutane, primarily targets halogen bond acceptor compounds . It acts as a halogen bond donor compound , which means it can donate an electron to a halogen bond acceptor compound, forming a halogen bond .

Mode of Action

The compound interacts with its targets through halogen bonding . This is a type of non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophile, or electron acceptor, and forms a bond with a halogen bond acceptor . This interaction results in the formation of a complex, which can lead to various downstream effects .

Biochemical Pathways

It’s known that the compound can form a ‘binary host’ system in combination with a calixcrown compound, which is employed for the isolation of cesium iodide from aqueous to fluorous phase . This suggests that it may play a role in ion transport and sequestration.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific halogen bond acceptor it interacts with. In general, the formation of a halogen bond can result in the stabilization of a molecular structure or facilitate specific chemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other halogen bond acceptors in the environment can affect its mode of action. Additionally, factors such as temperature and pH could potentially influence the stability of the halogen bonds it forms .

Biochemical Analysis

Biochemical Properties

1,1,2,2,3,3,4,4-Octafluoro-1-iodobutane acts as a halogen bond donor compound and has been investigated for its cocrystallization with methyldiphenylphosphine oxide . In biochemical reactions, it interacts with various enzymes and proteins, forming stable complexes. The nature of these interactions is primarily based on halogen bonding, which is a type of non-covalent interaction. This compound’s ability to form such bonds makes it useful in the synthesis of supramolecular complexes and in the isolation of specific biomolecules from complex mixtures .

Cellular Effects

This compound has been shown to influence cellular processes by interacting with cell signaling pathways and affecting gene expression. Studies have indicated that this compound can modulate the activity of certain enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, its interaction with cell membrane proteins can alter cell signaling pathways, impacting cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a halogen bond donor. This property allows it to form stable complexes with various biomolecules, including enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, the compound’s influence on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing harm. Exceeding this range can result in toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolism primarily involves its conversion into less reactive metabolites, which are then excreted from the body. This process is mediated by specific enzymes that catalyze the breakdown of the compound, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form stable complexes with biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions. The compound’s activity and function are influenced by its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules.

properties

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF8I/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZVAMFHOCNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF8I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379724 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

754-73-4 | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1-iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Octafluoro-1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)

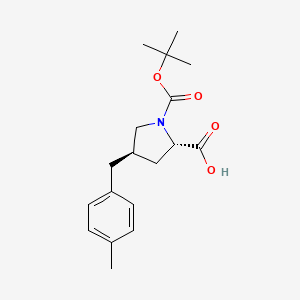

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1597830.png)

![2-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B1597832.png)

![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B1597838.png)